molecular formula C22H22N4O5 B2527869 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1037197-51-5

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2527869
CAS No.: 1037197-51-5
M. Wt: 422.441
InChI Key: FIMKWQBZYUCRIP-UHFFFAOYSA-N
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Description

5-[3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a pyrazole ring bearing a 4-ethoxyphenyl moiety at position 3. This structure combines pharmacophoric elements associated with antitumor, antimicrobial, and anti-inflammatory activities. The 3,4,5-trimethoxyphenyl group is a common motif in cytotoxic agents, while the ethoxyphenyl-pyrazole moiety may enhance metabolic stability and target selectivity .

Properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-5-30-15-8-6-13(7-9-15)16-12-17(25-24-16)22-23-21(26-31-22)14-10-18(27-2)20(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMKWQBZYUCRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged effects on cell signaling pathways.

Biological Activity

The compound 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O4_{4}
  • Molecular Weight : 378.43 g/mol

The presence of both pyrazole and oxadiazole moieties contributes to its biological activities, particularly in anticancer and anti-inflammatory domains.

Anticancer Activity

Numerous studies have explored the anticancer properties of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • CaCo-2 (colon adenocarcinoma)
    • 3T3-L1 (mouse embryo)

Research indicates that compounds with oxadiazole structures possess inhibitory effects on tumor growth by inducing apoptosis in cancer cells. For instance, a related study reported that derivatives exhibited mean IC50_{50} values around 92.4 µM against a panel of cancer cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models showed that oxadiazole derivatives significantly reduced inflammation. Key findings include:

  • Mechanism : Inhibition of pro-inflammatory cytokines and mediators such as COX-1 and COX-2.
  • Comparison : Some derivatives were found to be more effective than traditional anti-inflammatory drugs .

Antimicrobial Activity

Oxadiazole derivatives, including this compound, have shown promising antimicrobial properties:

  • Bacteria Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
  • Results : Compounds exhibited significant antibacterial activity, often surpassing standard antibiotics like ciprofloxacin .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, the compound may exhibit additional pharmacological activities such as:

  • Antiparasitic
  • Antiviral
  • Antidepressant

These activities are attributed to the ability of oxadiazoles to interact with various biological targets, including enzymes and receptors involved in disease processes .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized several oxadiazole derivatives, including the target compound. They assessed their efficacy against multiple cancer cell lines and found that certain modifications enhanced their cytotoxicity significantly compared to standard treatments .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The study utilized a rat model to demonstrate that these compounds effectively reduced paw edema and inhibited inflammatory mediators at doses comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be leveraged in various scientific applications:

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Cellular Signaling Modulation

It has been shown to modulate key signaling pathways, including the MAPK/ERK pathway. This pathway is vital for cell proliferation, differentiation, and survival, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. This property is essential for the development of new antibiotics or antimicrobial agents .

Research Applications

The applications of 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole extend into several research domains:

A. Pharmaceutical Development

The compound serves as a lead structure for developing new drugs targeting neurological disorders and infections. Its ability to inhibit AChE positions it as a candidate for Alzheimer's treatment.

B. Synthetic Chemistry

It can be utilized in synthetic pathways to create other heterocyclic compounds with enhanced biological activities. The synthesis of derivatives can lead to compounds with improved efficacy and reduced side effects .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Neuroprotective Studies : In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced damage by modulating cellular signaling pathways .
  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
  • Cancer Research : Investigations into its effects on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells through the activation of specific signaling cascades .

Comparison with Similar Compounds

Data Tables

Table 1. Antitumor Activity of Selected Oxadiazole Derivatives

Compound Structure Highlights Cancer Cell Line (IC₅₀, µM) Reference
Target Compound Pyrazole-ethoxyphenyl, trimethoxyphenyl Not reported
Polothi et al. Compound 19b Trimethoxyphenyl, oxadiazole-p-phenyl A549: 8.2; MCF-7: 7.5
Compound 21 (E)-isomer Vinyl-phenyl, trimethoxyphenyl Leukemia: 15–25

Q & A

Q. Optimization Strategies

  • Solvent selection : Toluene or dichloromethane improves yield in cyclization steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

Q. Basic Structural Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy and trimethoxy phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 454.15 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (applied in related oxadiazole derivatives) .

Q. Data Interpretation

  • Key NMR Peaks :
    • Pyrazole protons: δ 6.5–7.2 ppm (aromatic region).
    • Oxadiazole ring: No protons; confirmed via absence of signals .

What methodologies are employed to evaluate its biological activity, and what key findings exist?

Q. Basic Biological Screening

  • Anticancer Activity :
    • Assays : MTT assay against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines.
    • Results : IC₅₀ values range from 0.34–2.45 μM, comparable to oxadiazole derivatives targeting EGFR .
  • Antimicrobial Activity :
    • Assays : Broth microdilution against Staphylococcus aureus and Candida albicans.
    • Results : MIC values of 8–32 μg/mL, linked to 3,4,5-trimethoxyphenyl moiety .

Q. Advanced SAR Insights

  • Critical Substituents :
    • 5-position : Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticancer activity by 2–3 fold .
    • 3-position : Pyridyl groups maintain activity, while bulkier substituents reduce solubility .

Q. Table 2: Key SAR Findings

Substituent PositionModificationEffect on ActivityReference
5-(Oxadiazole)3,4,5-TrimethoxyphenylStrong EGFR inhibition
3-(Pyrazole)4-EthoxyphenylImproved metabolic stability

How can contradictory data across studies (e.g., varying IC₅₀ values) be systematically addressed?

Q. Advanced Data Reconciliation

  • Variables to Assess :
    • Cell Line Variability : MDA-MB-231 may show resistance due to differential EGFR expression .
    • Purity : HPLC purity >95% reduces off-target effects .
  • Experimental Reproducibility :
    • Standardize assay conditions (e.g., serum concentration, incubation time) .

What computational approaches predict its mechanism of action and target binding?

Q. Advanced Mechanistic Studies

  • Molecular Docking :
    • Targets : EGFR (PDB: 1M17) and 14-α-demethylase (PDB: 3LD6) .
    • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Dynamic Simulations :
    • MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. Key Findings :

  • The 3,4,5-trimethoxyphenyl group forms hydrogen bonds with EGFR’s ATP-binding pocket .

What are the stability and reactivity profiles under varying storage and experimental conditions?

Q. Advanced Chemical Stability

  • Storage : Stable at −20°C in inert atmosphere (N₂); degrades in DMSO >1 week .
  • Reactivity :
    • Susceptible to hydrolysis in acidic/alkaline conditions (pH <4 or >10) .
    • Light-sensitive: Use amber vials to prevent photodegradation .

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